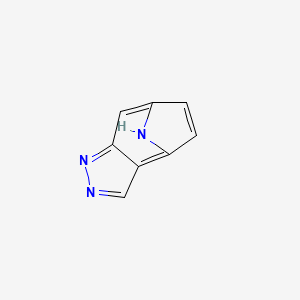

4,7-Iminocycloheptapyrazole

説明

4,7-Iminocycloheptapyrazole is a heterocyclic compound featuring a seven-membered ring system fused with pyrazole and imino functional groups at positions 4 and 5. This article leverages studies on structurally similar compounds to infer key properties and comparative advantages of 4,7-Iminocycloheptapyrazole.

特性

分子式 |

C8H5N3 |

|---|---|

分子量 |

143.15 g/mol |

IUPAC名 |

4,5,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H |

InChIキー |

BRDRXUQGBWTJMC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C=NN=C3C=C1N2 |

製品の起源 |

United States |

準備方法

The synthesis of 4,7-Iminocycloheptapyrazole involves several steps, typically starting with the preparation of pyrazole intermediates. One common method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

化学反応の分析

4,7-Iminocycloheptapyrazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like bromine or oxygen in the presence of DMSO.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .

科学的研究の応用

4,7-Iminocycloheptapyrazole has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4,7-Iminocycloheptapyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in various biological processes . The exact mechanism depends on the specific structure and functional groups present on the pyrazole ring.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 in ) share a fused pyrazole-pyrimidine core. Key distinctions include:

- Isomerization Dynamics: Pyrazolo-triazolopyrimidines (e.g., compounds 6–11) exhibit isomerization under varying conditions, suggesting that 4,7-Iminocycloheptapyrazole may also display conformational flexibility depending on substituent placement .

Table 1: Comparative Data for Pyrazolo-Pyrimidine Derivatives

| Compound | Core Structure | Key Substituents | Reactivity/Stability Notes |

|---|---|---|---|

| 2 | Pyrazolo[3,4-d]pyrimidine | 4-imino, 5-amino | High hydrogen-bonding capability |

| 3 | Pyrazolo[3,4-d]pyrimidine | 4-hydrazine | Prone to cyclization reactions |

| 6 , 8 | Triazolo[1,5-c]pyrimidine | Varied alkyl/aryl groups | Thermally stable isomers |

Benzimidazole-4,7-dione Derivatives

Benzimidazole-4,7-diones (e.g., compounds 14a–k in ) feature a quinone-like structure with electron-withdrawing substituents (e.g., Cl, CF₃). Comparisons include:

- Electrophilic Reactivity: The 4,7-dione motif facilitates redox activity, contrasting with the imino group’s nucleophilic character in 4,7-Iminocycloheptapyrazole .

- Synthetic Yields : Substituents like 4-fluorobenzoyl (compound 14d ) or 4-chlorobenzoyl (compound 14e ) improve yields (67–77%), suggesting that electron-deficient groups enhance stability in fused heterocycles .

Table 2: Benzimidazole-4,7-dione Derivatives

| Compound | Substituents (R) | Yield (%) | Notable Properties |

|---|---|---|---|

| 14c | Benzoylpiperidin-4-yl | 43 | Moderate solubility in polar solvents |

| 14e | 4-Chlorobenzoylpiperidin-4-yl | 77 | High crystallinity |

| 14i | 3-Chloro-4-fluorobenzoylpiperidin-4-yl | 67 | Enhanced redox activity |

Key Research Findings and Implications

Structural Flexibility: Pyrazolo-triazolopyrimidines isomerize under mild conditions, implying that 4,7-Iminocycloheptapyrazole may adopt multiple conformations for targeted applications .

Substituent-Driven Activity: Electron-withdrawing groups (e.g., Cl, CF₃) in benzimidazole-4,7-diones enhance stability and bioactivity, suggesting similar strategies for functionalizing 4,7-Iminocycloheptapyrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。